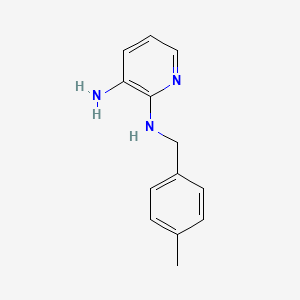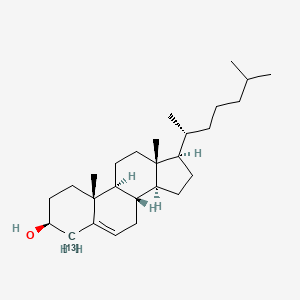
3-(苄氧基)-4-异丙氧基苯甲醛
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-4-isopropoxybenzaldehyde”, but specific chemical reactions involving this compound are not documented.科学研究应用
合成和化学反应
- 合成方法: 4-苄氧基-2-甲氧基苯甲醛的类似物 3-(苄氧基)-4-异丙氧基苯甲醛,可以通过 O-烷基化和 Vilsmeier-Hack (V-H) 反应合成。这个方法在最佳条件下获得了 82.26% 的总产率,表明了一种高效的合成途径 (陆永中,2011)。
- 在化合物合成中的作用: 它通过缩合反应在复杂有机化合物(如新木脂素)的总合成中起着至关重要的作用。这些合成过程对于制备各种具有生物活性和结构多样性的分子具有重要意义 (H. 田中、I. 加藤、K. 伊藤,1987)。
催化和反应增强
- 催化活性: 它可以参与催化反应,例如 Cu(OAc)2 催化的远程苄基 C(sp3)–H 氧官能化,突出了其在提高某些化学转化效率方面的潜力。这种催化对于药物和基础研究应用很有价值 (蒋建安等人,2014)。
材料科学中的应用
- 热固性塑料的合成: 该化合物的衍生物已用于合成具有不同键合的苯并恶嗪,这对于开发先进的热固性聚合物至关重要。这些聚合物具有广泛的应用,包括在航空航天和汽车工业中 (C. 林等人,2009)。
- 导电聚合物的开发: 它还参与了电导率原始聚氮甲亚胺的合成,由于其导电性能,在电子设备中具有潜在应用 (A. 哈菲兹等人,2019)。
生化应用
- 在生物合成中的作用: 它已被用于生物合成 4-羟基苄亚丙酮等化合物,展示了其在酶促反应中的作用和在天然产物衍生物生产中的潜在应用 (朱兴淼等人,2022)。
作用机制
未来方向
Future research could focus on the synthesis, characterization, and potential applications of “3-(Benzyloxy)-4-isopropoxybenzaldehyde”. For instance, benzylic oxidation and reduction reactions could be explored . Additionally, the compound could be evaluated for potential biological activity, as has been done with similar compounds .
属性
IUPAC Name |
3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

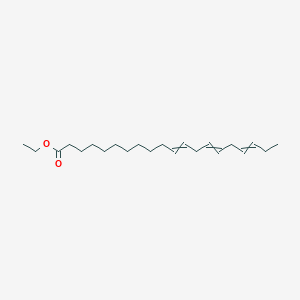
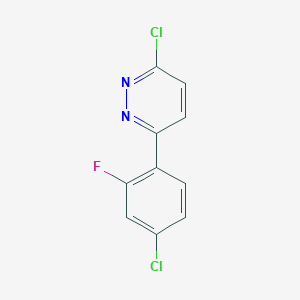
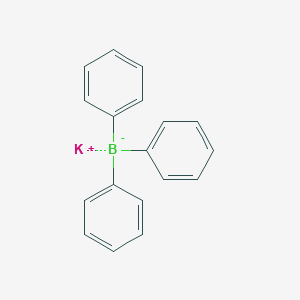
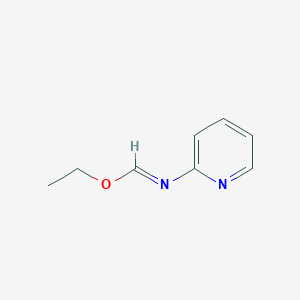

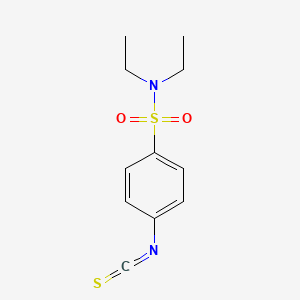

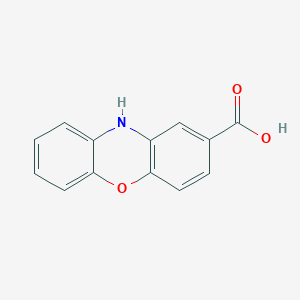
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
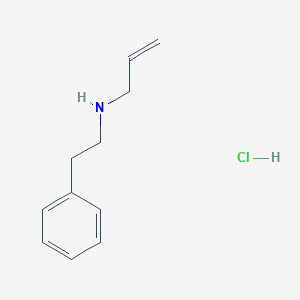
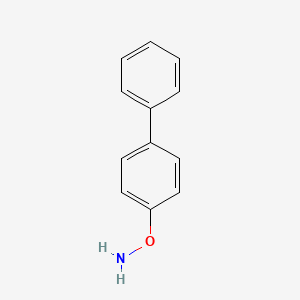
![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
